4-Hydroxy-4-methyl-1-(4-methylphenyl)pent-2-yn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-4-methyl-1-(4-methylphenyl)pent-2-yn-1-one is an organic compound with a complex structure that includes a hydroxyl group, a methyl group, and a phenyl group attached to a pent-2-yn-1-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-methyl-1-(4-methylphenyl)pent-2-yn-1-one typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor with a methyl group followed by the introduction of a hydroxyl group through a controlled oxidation process. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification steps such as distillation or crystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-4-methyl-1-(4-methylphenyl)pent-2-yn-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction can produce various alcohols.
Scientific Research Applications
4-Hydroxy-4-methyl-1-(4-methylphenyl)pent-2-yn-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-4-methyl-1-(4-methylphenyl)pent-2-yn-1-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group can participate in π-π interactions, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-4-methyl-2-pentanone: Similar in structure but lacks the phenyl group.
4-Hydroxy-4-methyl-2-butanone: Another similar compound with a shorter carbon chain.
4-Hydroxy-4-methyl-2-hexanone: Similar but with a longer carbon chain.
Uniqueness
4-Hydroxy-4-methyl-1-(4-methylphenyl)pent-2-yn-1-one is unique due to the presence of both a phenyl group and a hydroxyl group on a pent-2-yn-1-one backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
183898-70-6 |
---|---|
Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
4-hydroxy-4-methyl-1-(4-methylphenyl)pent-2-yn-1-one |
InChI |
InChI=1S/C13H14O2/c1-10-4-6-11(7-5-10)12(14)8-9-13(2,3)15/h4-7,15H,1-3H3 |
InChI Key |
VLJUQYPVLQKPQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C#CC(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.